

Spectroscopic Profile of Benzyl piperazine-1-carboxylate: A Technical Guide

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Compound of Interest

Compound Name: *Benzyl piperazine-1-carboxylate*

Cat. No.: *B104786*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **Benzyl piperazine-1-carboxylate** ($C_{12}H_{16}N_2O_2$), a key chemical intermediate in the synthesis of various pharmaceutical compounds. This document presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for acquiring such spectra.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for **Benzyl piperazine-1-carboxylate**, providing a quantitative reference for its structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (Proton NMR) Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
7.40 - 7.29	m	5H	Ar-H
5.14	s	2H	-O-CH ₂ -Ar
3.48	t, J=5.1 Hz	4H	-N(CH ₂) ₂ -
2.83	t, J=5.1 Hz	4H	-NH(CH ₂) ₂ -

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (ppm)	Assignment
154.9	C=O
136.8	Ar-C (quaternary)
128.5	Ar-CH
127.9	Ar-CH
127.8	Ar-CH
67.2	-O-CH ₂ -Ar
46.0 (br)	-N(CH ₂) ₂ -
44.1	-NH(CH ₂) ₂ -

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
3320	Medium, Broad	N-H Stretch
3032	Medium	Aromatic C-H Stretch
2945, 2860	Strong	Aliphatic C-H Stretch
1695	Strong	C=O Stretch (Urethane)
1498, 1455	Medium	Aromatic C=C Stretch
1240	Strong	C-N Stretch
1130	Strong	C-O Stretch
740, 698	Strong	Aromatic C-H Bend (out-of-plane)

Mass Spectrometry (MS)

m/z	Relative Intensity (%)	Assignment
220.12	45	[M] ⁺ (Molecular Ion)
176.10	15	[M - C ₂ H ₄ N] ⁺
108.06	100	[C ₇ H ₈ O] ⁺
91.05	85	[C ₇ H ₇] ⁺ (Tropylium ion)
56.05	60	[C ₃ H ₆ N] ⁺

Experimental Protocols

The following sections detail the methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **Benzyl piperazine-1-carboxylate** (typically 5-10 mg) is prepared in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a field strength of 300 MHz or higher. Chemical shifts

are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm). Data processing involves Fourier transformation, phase correction, and baseline correction.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The IR spectrum is typically obtained using a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample is placed directly onto the ATR crystal. The spectrum is recorded over the range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} . A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement and automatically subtracted from the sample spectrum.

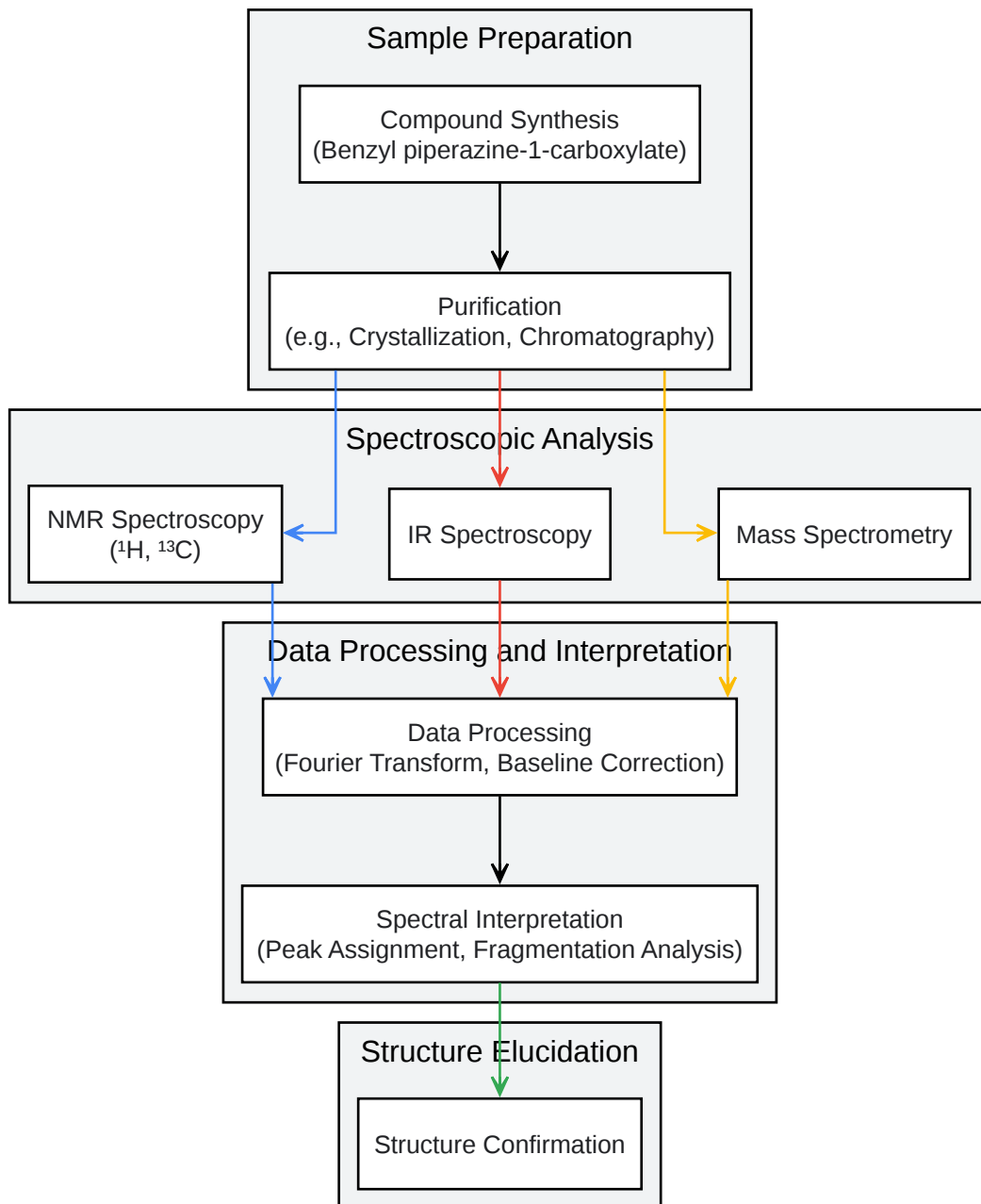
Mass Spectrometry (MS)

Mass spectral data is acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography. The molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. The resulting ions are separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z) and detected.

Visualizing the Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like **Benzyl piperazine-1-carboxylate**.

General Workflow for Spectroscopic Characterization



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Caption: Workflow for Spectroscopic Analysis.

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